Ensartinib hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

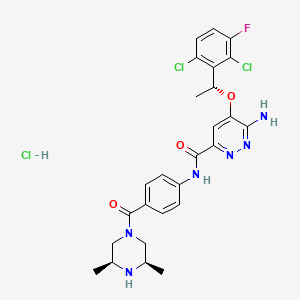

Ensartinib hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, dichloro, fluorophenyl, ethoxy, and piperazine moieties. The presence of these groups contributes to its diverse chemical reactivity and potential biological activity.

準備方法

The synthesis of Ensartinib hydrochloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the amino group and the dichloro-fluorophenyl moiety. The final steps involve the coupling of the piperazine derivative and the carboxamide formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichloro-fluorophenyl moiety can be reduced to form corresponding aniline derivatives.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Ensartinib hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-fluorophenyl moiety allows it to bind to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. The piperazine ring provides additional binding interactions, enhancing its overall affinity and specificity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Compared to other similar compounds, Ensartinib hydrochloride is unique due to its combination of functional groups and structural features. Similar compounds include:

6-amino-2,4-dichloro-3-methylphenol: Shares the amino and dichloro groups but lacks the piperazine and pyridazine moieties.

4,6-dichloro-2-amino-5-methylphenol hydrochloride: Similar in having dichloro and amino groups but differs in overall structure and functional groups.

This compound’s unique structure and reactivity make it a valuable tool in various scientific research and industrial applications.

生物活性

Ensartinib hydrochloride (X-396) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its development was motivated by the need for more effective therapies for patients who have developed resistance to first-generation ALK inhibitors like crizotinib. This article details the biological activity of ensartinib, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Ensartinib exerts its effects by selectively inhibiting ALK and its downstream signaling pathways. In vitro studies have demonstrated that ensartinib effectively inhibits the phosphorylation of ALK and its downstream targets, including AKT, ERK, and S6, which are crucial for tumor cell proliferation and survival . This inhibition leads to the suppression of ALK-mediated signaling pathways that drive tumor growth.

Pharmacokinetics and Metabolism

The pharmacokinetics of ensartinib reveal a complex metabolism primarily involving cytochrome P450 (CYP) enzymes. Notably, ensartinib is a strong time-dependent inhibitor of CYP3A4, with in vitro studies showing an IC50 value of 1.12 μM . The primary metabolic pathway involves hepatic metabolism through CYP3A4, with M465 being a major metabolite that exhibits significantly weaker activity against ALK variants compared to the parent compound .

Table 1: Pharmacokinetic Parameters of Ensartinib

| Parameter | Value |

|---|---|

| Oral Clearance (CL po) | 56.5 L/h |

| Bioavailability | 60% |

| Half-life | Approximately 24 hours |

| Major Metabolite | M465 |

Clinical Efficacy

Ensartinib has demonstrated significant clinical efficacy in treating ALK-positive NSCLC. In a pivotal phase II clinical trial, ensartinib showed an overall response rate (ORR) of 52.6% and a disease control rate (DCR) of 87.8% among patients previously treated with crizotinib . The median progression-free survival (PFS) was reported at 11.2 months, with intracranial ORR reaching 71.4%, indicating its effectiveness in managing brain metastases .

Table 2: Clinical Trial Outcomes for Ensartinib

| Parameter | Result |

|---|---|

| Overall Response Rate (ORR) | 52.6% |

| Disease Control Rate (DCR) | 87.8% |

| Median Progression-Free Survival (PFS) | 11.2 months |

| Intracranial ORR | 71.4% |

Safety Profile

The safety profile of ensartinib has been characterized by manageable adverse effects. Commonly reported side effects include rash, musculoskeletal pain, constipation, and fatigue . Serious adverse reactions were less frequent but included interstitial lung disease and increased liver enzymes.

Table 3: Common Adverse Reactions

| Adverse Reaction | Incidence (%) |

|---|---|

| Rash | ≥20 |

| Musculoskeletal Pain | ≥20 |

| Constipation | ≥20 |

| Fatigue | ≥20 |

Case Studies

Several case studies have highlighted the effectiveness of ensartinib in clinical practice. For instance, a case involving a patient with crizotinib-resistant ALK-positive NSCLC showed a significant reduction in tumor size after initiating treatment with ensartinib, underscoring its potential as a viable second-line therapy .

特性

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3.ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);1H/t13-,14+,15-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKQZJZVWWQKO-USAYTKQKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl3FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。